molecular formula C20H18N4O4S B13369581 2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone

2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone

Cat. No.: B13369581
M. Wt: 410.4 g/mol
InChI Key: MGPDZUWGMAYHLU-UHFFFAOYSA-N
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Description

2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a trimethoxyphenyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

Mechanism of Action

The mechanism of action of 2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. The compound may also interact with other proteins and pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sulfanyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-yl]-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core, a pyrazole ring, and a trimethoxyphenyl group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

2-sulfanylidene-3-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-yl]-1H-quinazolin-4-one

InChI

InChI=1S/C20H18N4O4S/c1-26-15-8-11(9-16(27-2)18(15)28-3)14-10-17(23-22-14)24-19(25)12-6-4-5-7-13(12)21-20(24)29/h4-10H,1-3H3,(H,21,29)(H,22,23)

InChI Key

MGPDZUWGMAYHLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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